N-Tosylbiphenyl-4-methanimine
CAS No.:
Cat. No.: VC13632723
Molecular Formula: C20H17NO2S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17NO2S |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3 |
| Standard InChI Key | NQZFCKWBUVUNBL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-Tosylbiphenyl-4-methanimine integrates three distinct regions (Fig. 1):
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Biphenyl core: A rigid aromatic system enabling π-π interactions with biological targets.
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Imine linker (–CH=N–): A Schiff base moiety critical for electronic conjugation and potential metallocomplex formation.
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Tosyl group (p-CH₃C₆H₄SO₂–): Enhances solubility in polar aprotic solvents and modulates electronic properties .
The E-geometry of the imine bond, confirmed via nuclear Overhauser effect spectroscopy (NOESY) in related compounds , likely stabilizes the molecule through intramolecular hydrogen bonding.
Spectroscopic Characterization
Key spectral features derived from analogous Schiff bases include:
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¹H NMR: A sharp singlet at δ 8.6–8.7 ppm corresponding to the azomethine proton (–CH=N–) . Aromatic protons of the biphenyl and tosyl groups resonate between δ 7.0–7.8 ppm as multiplet signals .
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¹³C NMR: The imine carbon appears near δ 160 ppm, while sulfonyl carbons resonate at δ 140–145 ppm .
Physicochemical Properties
Biological and Chemical Applications
Organocatalytic Utility
The tosylhydrazone moiety serves as a diazo precursor in metal-free carbene catalysis . Potential applications include:
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Cyclopropanation of alkenes.
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Insertion reactions into C–H bonds.
Future Research Directions
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